![molecular formula C21H22N2O5 B2478974 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-53-6](/img/structure/B2478974.png)
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a chemical compound with the molecular formula C31H33N5O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of this molecule .科学的研究の応用
Synthesis and Antibacterial Activity
A study by Largani et al. (2017) focused on the facile synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which includes compounds structurally related to 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. These compounds were synthesized using a molecular hybridization approach and evaluated for their in vitro antibacterial activity against various bacteria, demonstrating effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) of 0.25 mg/mL (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).
Reactivity and Structural Studies
Another research avenue involves exploring the reactivity and structural properties of compounds within this chemical family. For instance, a study by Tretyakov and Maslivets (2020) investigated the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the synthesis of compounds with structural similarities to 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. These compounds exhibit unique spectral characteristics, which could have implications for their reactivity and potential applications (Tretyakov & Maslivets, 2020).
Polymorphic Studies
Shishkina et al. (2018) conducted a study on the polymorphic modifications of a compound closely related to 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. The research demonstrated the compound's strong diuretic properties and identified two polymorphic forms, providing insights into the structural and functional versatility of this chemical class. Such studies can pave the way for the development of new drugs based on structural modifications of this compound (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Safety and Hazards
作用機序
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions result in changes in cellular processes, such as cell division and signal transduction .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle, leading to cell cycle arrest . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . By inhibiting TrxR, it increases oxidative stress . By inhibiting HLSD1, it alters gene expression . By inhibiting ALK2, it disrupts bone morphogenetic protein signaling . By inhibiting P-gp, it overcomes multidrug resistance .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group suggests that it may have good bioavailability . The TMP group is a pharmacophore present in many potent agents and is associated with diverse bioactivity effects .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It exhibits notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
特性
IUPAC Name |
3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGLKIIZQVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)
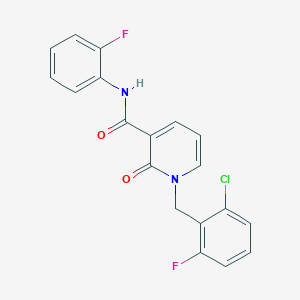

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)
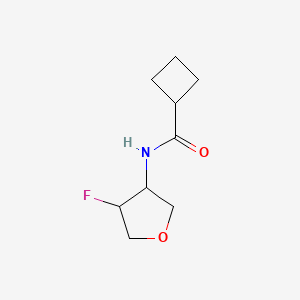


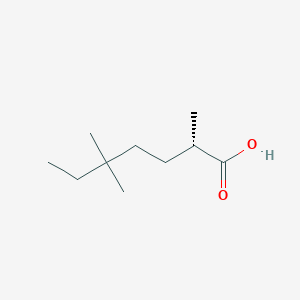
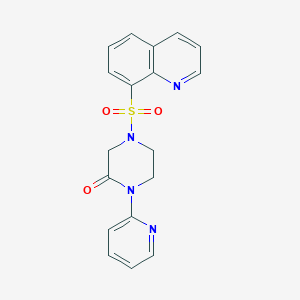
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)

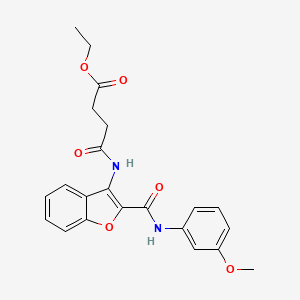
![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)